molecular formula C27H38O4Si2 B600290 Daidzein Bis-tert-butyldimethylsilyl Ether CAS No. 944912-19-0

Daidzein Bis-tert-butyldimethylsilyl Ether

Cat. No. B600290
CAS RN: 944912-19-0
M. Wt: 482.76
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of Daidzein Bis-tert-butyldimethylsilyl Ether is represented by the formula C27H38O4Si2. Unfortunately, the specific structural details are not provided in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, tert-butyldimethylsilyl ethers in general are known to be stable to aqueous base but can be converted back to alcohols under acidic conditions . They can also be cleaved by a 50% aqueous methanolic solution of Oxone .


Physical And Chemical Properties Analysis

This compound is soluble in chloroform, dichloromethane, and methanol . It should be stored at -20°C .

Scientific Research Applications

Application in Analytical Chemistry

Daidzein Bis-tert-butyldimethylsilyl Ether is utilized in gas chromatographic-tandem mass spectrometric (GC-MS/MS) methods for the determination of endocrine disruptors and phenolic agents. It serves as a derivatization agent, enhancing the analysis of various xenobiotics and phytoestrogens in human urine, contributing significantly to monitoring human exposure to these substances (Schmidt, Müller, & Göen, 2013).

Role in Hydroxyl Group Protection

The chemical has been acknowledged for its role in protecting hydroxyl groups. It's particularly valued in organic chemistry for its stability under various conditions and its selective reactivity, making it a versatile agent in the synthesis of complex molecules. The ease of adding and removing this protective group makes it an indispensable tool in the synthesis of prostaglandins and other significant biological compounds (Corey & Venkateswarlu, 1972).

Analytical Method Development

It is also involved in the development of analytical methods for detecting gasoline oxygenates and their degradation products in water. The substance's derivatization capabilities enhance the efficiency of methods like gas chromatography with direct aqueous injection, contributing to environmental monitoring and analysis (Church et al., 1997).

Contribution to Organic Synthesis

In the field of organic synthesis, this compound is instrumental in the chemoselective deprotection of phenolic tert-butyldimethylsilyl ethers. This process is crucial for the synthesis of complex targeting molecules, showcasing its significant role in advancing synthetic chemistry (Jadhav et al., 2012).

properties

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZQFQHUYFLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675654
Record name 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944912-19-0
Record name 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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